molecular formula C20H21N3O6 B4241220 acetic acid;methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate

acetic acid;methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate

Cat. No.: B4241220
M. Wt: 399.4 g/mol
InChI Key: ZFXCSHDUZNTVJE-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetyl]amino}benzoate acetate is a complex organic compound that features a quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate typically involves multiple steps. One common approach is the condensation of 3-oxo-1,2,3,4-tetrahydroquinoxaline with methyl 2-aminobenzoate in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetyl]amino}benzoate acetate can undergo various chemical reactions, including:

    Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetyl]amino}benzoate acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for acetic acid;methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate is not well-characterized. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline ring system. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetyl]amino}benzoate
  • Methyl 2-{[(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetyl]amino}benzoate hydrochloride

Uniqueness

Methyl 2-{[(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetyl]amino}benzoate acetate is unique due to its specific ester and amide functionalities, which can be selectively modified to yield a variety of derivatives. This versatility makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

acetic acid;methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4.C2H4O2/c1-25-18(24)11-6-2-3-7-12(11)20-16(22)10-15-17(23)21-14-9-5-4-8-13(14)19-15;1-2(3)4/h2-9,15,19H,10H2,1H3,(H,20,22)(H,21,23);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXCSHDUZNTVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
acetic acid;methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate
Reactant of Route 2
acetic acid;methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate
Reactant of Route 3
acetic acid;methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate
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Reactant of Route 4
acetic acid;methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate
Reactant of Route 5
Reactant of Route 5
acetic acid;methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate
Reactant of Route 6
Reactant of Route 6
acetic acid;methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate

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